molecular formula C12H9N3O B094961 1-Aminophenazine 5-oxide CAS No. 18644-14-9

1-Aminophenazine 5-oxide

Cat. No. B094961
CAS RN: 18644-14-9
M. Wt: 211.22 g/mol
InChI Key: FFQYFSGGQPECQY-UHFFFAOYSA-N
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Description

1-Aminophenazine 5-oxide (APO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and material science. APO is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it a versatile compound with diverse properties.

Mechanism Of Action

The mechanism of action of 1-Aminophenazine 5-oxide is complex and involves its redox-active nature. 1-Aminophenazine 5-oxide can undergo reversible oxidation and reduction reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. 1-Aminophenazine 5-oxide has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.

Biochemical And Physiological Effects

1-Aminophenazine 5-oxide has been shown to have various biochemical and physiological effects, including DNA damage, lipid peroxidation, and protein oxidation. 1-Aminophenazine 5-oxide has also been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells.

Advantages And Limitations For Lab Experiments

1-Aminophenazine 5-oxide has several advantages for lab experiments, including its redox-active nature, ease of synthesis, and versatility. However, 1-Aminophenazine 5-oxide also has some limitations, including its potential toxicity and instability under certain conditions.

Future Directions

The potential applications of 1-Aminophenazine 5-oxide in various fields make it an exciting area of research. Some future directions for 1-Aminophenazine 5-oxide research include the development of new synthesis methods, the exploration of its properties as an electron mediator in bioelectrochemical systems, and the investigation of its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Aminophenazine 5-oxide and its potential toxicity.

Synthesis Methods

1-Aminophenazine 5-oxide can be synthesized through various methods, including electrochemical oxidation of 1-aminophenazine, chemical oxidation of 1-aminophenazine with oxidizing agents such as potassium permanganate, and microbial oxidation using bacteria such as Pseudomonas aeruginosa.

Scientific Research Applications

1-Aminophenazine 5-oxide has been extensively studied for its potential applications in various fields, including material science, electrochemistry, and medicine. In material science, 1-Aminophenazine 5-oxide has been used as a redox-active dopant in conducting polymers and as a catalyst in organic reactions. In electrochemistry, 1-Aminophenazine 5-oxide has been used as an electron mediator in bioelectrochemical systems. In medicine, 1-Aminophenazine 5-oxide has shown promising results as an anticancer agent and as a photosensitizer in photodynamic therapy.

properties

CAS RN

18644-14-9

Product Name

1-Aminophenazine 5-oxide

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-hydroxyphenazin-1-imine

InChI

InChI=1S/C12H9N3O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7,13,16H

InChI Key

FFQYFSGGQPECQY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O

synonyms

1-Aminophenazine 5-oxide

Origin of Product

United States

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